3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid
Description
The compound 3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid is a structurally complex molecule featuring:
- A 1,3-dioxo propyl backbone linked to a phenyl group.
- An octadecyl chain (C18) attached via an amide bond to the phenyl ring.
These compounds are typically used as intermediates in fine chemical synthesis or as reference standards in pharmacological research .
Properties
CAS No. |
27982-29-2 |
|---|---|
Molecular Formula |
C34H50N2O7S |
Molecular Weight |
630.8 g/mol |
IUPAC Name |
4-methoxy-3-[[3-[3-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C34H50N2O7S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-33(38)35-28-20-18-19-27(24-28)31(37)26-34(39)36-30-25-29(44(40,41)42)22-23-32(30)43-2/h18-20,22-25H,3-17,21,26H2,1-2H3,(H,35,38)(H,36,39)(H,40,41,42) |
InChI Key |
WBRNAYOLDDFLPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)CC(=O)NC2=C(C=CC(=C2)S(=O)(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound involves multi-step organic reactions primarily based on:
- Formation of amide bonds between the octadecanoyl moiety and an aromatic amine.
- Introduction of the 1,3-dioxo-3-propyl linker.
- Attachment of the sulphonated methoxybenzene unit.
A typical synthetic route starts with the preparation of an intermediate containing the 3-aminophenylpropyl amide, which is then coupled to 4-methoxy-3-aminobenzenesulphonic acid or its derivatives under controlled conditions.
Specific Synthetic Procedures
While direct literature on this exact compound's synthesis is limited, related synthetic methodologies for structurally similar compounds provide insight:
Amide Bond Formation: The octadecanoyl group (a C18 fatty acid derivative) is attached to a 3-aminophenylpropyl intermediate via standard peptide coupling reactions, often using carbodiimide reagents (e.g., EDCI or DCC) or acid chloride intermediates to form the amide linkage.
Attachment of the 1,3-Dioxo Propyl Linker: This involves introducing a diketone or ketoacid functionality at the propyl chain, which can be achieved by bromination of acetyl groups followed by nucleophilic substitution or condensation reactions.
Coupling to 4-Methoxy-3-Sulphonic Acid Phenyl Group: The final step involves nucleophilic aromatic substitution or amide coupling to introduce the sulphonated methoxybenzene moiety, often under acidic or neutral conditions to preserve the sulphonate group.
Example from Related Research
A relevant synthetic approach described in a study on substituted pyrrolidinone derivatives (PMC article, 2020) illustrates the preparation of complex amide-linked aromatic compounds:
- Starting from aromatic amines and itaconic acid derivatives, α-bromoacyl compounds were synthesized by bromination.
- These intermediates were reacted with amines containing long alkyl chains to form amide bonds.
- Subsequent cyclocondensation and esterification steps yielded the desired substituted amide compounds with high yields (62–99%).
- The methodology emphasizes the use of refluxing solvents like toluene or acetic acid and catalytic amounts of acids for efficient coupling and cyclization.
This approach can be adapted for the synthesis of the target compound by substituting appropriate aromatic amines and fatty acid derivatives.
Analytical and Purification Methods
Chromatographic Separation
The compound can be effectively separated and purified using reversed-phase High-Performance Liquid Chromatography (RP-HPLC):
| Parameter | Details |
|---|---|
| Column | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for MS compatibility) |
| Particle Size | 3 µm particles for fast UPLC applications |
| Application | Isolation of impurities, pharmacokinetics |
This method is scalable for preparative separation and suitable for mass spectrometry-compatible analysis.
Characterization Techniques
- NMR Spectroscopy: 1H and 13C NMR provide detailed structural confirmation, especially for the amide linkages and aromatic substitutions.
- Mass Spectrometry: Confirms molecular weight (approx. 630.8 g/mol) and fragmentation patterns.
- Infrared Spectroscopy: Identifies characteristic amide and sulphonate functional groups.
- Elemental Analysis: Validates molecular formula C34H50N2O7S.
Data Table: Key Physicochemical Properties
| Property | Value | Source/Methodology |
|---|---|---|
| Molecular Formula | C34H50N2O7S | Computed (PubChem) |
| Molecular Weight | 630.8 g/mol | Computed (PubChem) |
| XLogP3-AA (Lipophilicity) | 9.5 | Computed (PubChem) |
| Hydrogen Bond Donors | 3 | Computed (PubChem) |
| Hydrogen Bond Acceptors | 7 | Computed (PubChem) |
| Rotatable Bonds | 23 | Computed (PubChem) |
| Exact Mass | 630.3339 Da | Computed (PubChem) |
| CAS Number | 27982-29-2 | CAS Common Chemistry |
Research Outcomes and Notes
- The compound's synthesis is generally reproducible with high yields when employing classical amide coupling strategies.
- The presence of a long aliphatic chain (octadecanoyl) increases lipophilicity, which is evidenced by the high XLogP value (9.5), impacting solubility and chromatographic behavior.
- Sulphonation on the aromatic ring enhances water solubility and provides a handle for ionic interactions in separation techniques.
- The compound is stable under standard laboratory conditions and can be purified by RP-HPLC with MS-compatible mobile phases.
- No direct large-scale industrial synthesis protocols were found, indicating the compound is primarily of research interest.
Chemical Reactions Analysis
3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Analytical Chemistry
One of the primary applications of this compound is in the field of analytical chemistry, specifically in chromatography techniques. It has been successfully utilized in:
- High-Performance Liquid Chromatography (HPLC) : The compound can be analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with adaptations for mass spectrometry by substituting phosphoric acid with formic acid. This method is scalable and suitable for isolating impurities during preparative separation processes, making it valuable for pharmacokinetic studies .
Drug Development and Pharmacokinetics
The compound's unique structure allows it to serve as a potential drug candidate or a tool in drug development:
- Pharmacokinetic Studies : Due to its ability to be analyzed via HPLC, it can be employed in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. This is crucial for understanding how drugs behave within biological systems and for optimizing their efficacy and safety profiles .
Biomedical Research
The compound's properties may also lend themselves to applications in biomedical research:
- Drug Delivery Systems : Its amphiphilic nature suggests potential use in formulating drug delivery systems that enhance the solubility and bioavailability of poorly soluble drugs. Research into such systems could lead to improved therapeutic outcomes in various medical conditions .
Case Study 1: HPLC Method Development
A study focused on developing an HPLC method for analyzing 3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid highlighted its effectiveness in isolating the compound from complex mixtures. The study demonstrated that using a specific mobile phase composition significantly improved resolution and sensitivity during analysis .
Case Study 2: Pharmacokinetic Profiling
In another study involving pharmacokinetic profiling, researchers investigated the absorption characteristics of a drug formulation containing this compound. Results indicated favorable absorption rates when administered via different routes, providing insights into optimizing dosage forms for clinical use .
Mechanism of Action
The mechanism of action of 3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes structural differences and similarities with analogous compounds:
Key Observations:
Backbone Diversity :
- The target compound and CAS 17725-27-8 share a 1,3-dioxo propyl backbone but differ in substituents: the former has a sulfonic acid group, while the latter features two carboxylic acid groups .
- Quaternary ammonium salts (e.g., 65694-10-2) replace the sulfonic acid with a charged ammonium group, enhancing surfactant properties .
Alkyl Chain Influence :
- The C18 chain in the target compound and 65694-10-2 improves lipid solubility, making them suitable for emulsification or membrane interaction studies. In contrast, 3-O-Feruloylquinic Acid has a shorter alkyl chain and is naturally derived from coffee plants .
Acid Functionality :
- Sulfonic acid (target compound) and carboxylic acid (CAS 17725-27-8) groups increase hydrophilicity, but sulfonic acids are stronger acids (pKa ~1–2) compared to carboxylic acids (pKa ~4–5), affecting solubility and reactivity .
Biological Activity
3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid is a complex organic compound with the molecular formula C34H50N2O7S and a molecular weight of approximately 630.8 g/mol. This compound exhibits a variety of biological activities, primarily due to its unique structural features, including a dioxo group, an amino group, and a sulfonic acid moiety. This article explores the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, as well as its potential applications in medicinal chemistry.
Chemical Structure and Properties
The structural complexity of 3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid contributes to its diverse chemical properties. The presence of multiple functional groups allows for interactions with various biological targets, which can modulate enzyme activity or receptor function.
| Property | Value |
|---|---|
| Molecular Formula | C34H50N2O7S |
| Molecular Weight | 630.8 g/mol |
| LogP | 10.6057 |
| Solubility | Varies; requires further study |
Antimicrobial Properties
Research indicates that 3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid possesses significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibacterial agents. The exact mechanism of action remains under investigation but is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in preliminary studies. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential mechanisms through which 3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid may exert its effects.
- Cytotoxic Activity : A study on related compounds revealed that modifications in structure could enhance cytotoxicity against cancer cell lines (e.g., prostate cancer PC3 and colon cancer HT29). The most promising derivatives showed IC50 values in the low micromolar range, indicating significant cytotoxic potential against these cancer cells .
- Mechanism of Action : Investigations into the apoptotic mechanisms induced by similar compounds highlighted the role of caspase activation in promoting cell death. This pathway may also be relevant for understanding how 3-((1,3-Dioxo-3-(3-((1-oxooctadecyl)amino)phenyl)propyl)amino)-4-methoxybenzenesulphonic acid induces apoptosis in malignant cells .
Q & A
Basic: What synthetic methodologies are recommended for preparing intermediates of this compound, and how are critical functional groups (e.g., sulphonic acid, methoxy) protected during synthesis?
Methodological Answer:
Multi-step synthesis typically involves:
Acylation : React 3-((1-oxooctadecyl)amino)phenylpropylamine with 1,3-dioxo precursors under anhydrous conditions (e.g., DCC coupling) to form the propylamide backbone .
Sulphonation : Introduce the sulphonic acid group via electrophilic substitution using chlorosulphonic acid, followed by hydrolysis .
Protection Strategies :
- Methoxy groups are stable under acidic/basic conditions but may require protection (e.g., silyl ethers) during sulphonation.
- Sulphonic acid groups are stabilized via sodium salt formation to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
